Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate
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Overview
Description
Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate typically involves multi-step organic reactions. One common method involves the condensation of 4-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with morpholine and a suitable aldehyde to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the esterification of the heptanoic acid chain to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted amino derivatives, and various esterified products depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the heptanoate ester chain.
Morpholino-pyrazolo[3,4-d]pyrimidine: Contains the morpholine group but differs in the substitution pattern on the pyrazolo[3,4-d]pyrimidine ring.
Uniqueness
Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C24H32N6O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 7-[6-(4-aminophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]heptanoate |
InChI |
InChI=1S/C24H32N6O3/c1-2-33-21(31)7-5-3-4-6-12-30-24-20(17-26-30)23(29-13-15-32-16-14-29)27-22(28-24)18-8-10-19(25)11-9-18/h8-11,17H,2-7,12-16,25H2,1H3 |
InChI Key |
GXEBKIDTEZZLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCN1C2=C(C=N1)C(=NC(=N2)C3=CC=C(C=C3)N)N4CCOCC4 |
Origin of Product |
United States |
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